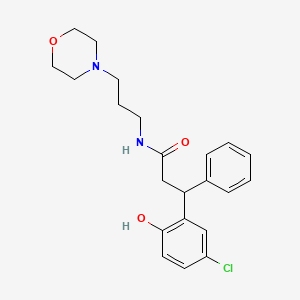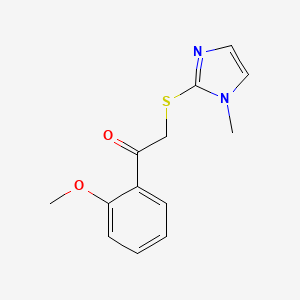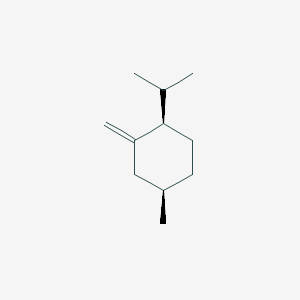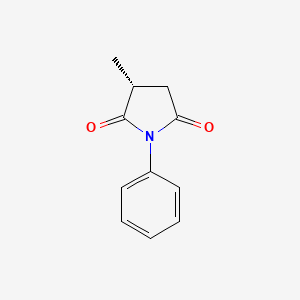![molecular formula C19H17N3O2 B14150238 1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one CAS No. 89204-83-1](/img/structure/B14150238.png)
1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one is a complex organic compound that features a unique structure combining an indole ring, an oxazole ring, and a dimethylaminophenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one typically involves multicomponent reactions. One common approach is the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another method involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired functionalization of the indole ring system .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above. This includes the choice of solvents, the sequence of reagent addition, and the use of nucleophilic reagents to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylaminophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . Specific pathways involved may include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one: shares similarities with other indole derivatives such as 1,5,6,7-tetrahydro-4H-indol-4-ones.
5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione: is another related compound with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its combination of an indole ring, an oxazole ring, and a dimethylaminophenyl group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
89204-83-1 |
|---|---|
Fórmula molecular |
C19H17N3O2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-[2-[4-(dimethylamino)phenyl]-[1,3]oxazolo[5,4-b]indol-4-yl]ethanone |
InChI |
InChI=1S/C19H17N3O2/c1-12(23)22-16-7-5-4-6-15(16)17-19(22)24-18(20-17)13-8-10-14(11-9-13)21(2)3/h4-11H,1-3H3 |
Clave InChI |
FOAFJCGXMDSFAB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2C3=C1OC(=N3)C4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)



![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)






